3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
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Overview
Description
3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is an organic compound characterized by the presence of a cyano group, a benzamide moiety, and a cyclopropyl ring with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl ring with a hydroxymethyl substituent can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Benzamide Moiety: The cyclopropyl intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzamide structure.
Addition of the Cyano Group: Finally, the cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-cyano-N-((1-(carboxymethyl)cyclopropyl)methyl)benzamide.
Reduction: Formation of 3-amino-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The benzamide moiety may facilitate binding to hydrophobic pockets, enhancing the compound’s affinity for its target.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(cyclopropylmethyl)benzamide: Lacks the hydroxymethyl substituent on the cyclopropyl ring.
3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)aniline: Contains an aniline group instead of a benzamide moiety.
Uniqueness
3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is unique due to the presence of both a hydroxymethyl-substituted cyclopropyl ring and a benzamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-cyano-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-7-10-2-1-3-11(6-10)12(17)15-8-13(9-16)4-5-13/h1-3,6,16H,4-5,8-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVUNBGYYWQMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC(=C2)C#N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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